Arsphenamine - 139-93-5

Arsphenamine

Catalog Number: EVT-260106
CAS Number: 139-93-5
Molecular Formula: C12H14As2Cl2N2O2
Molecular Weight: 439.00 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arsphenamine is an organoarsenic compound, a hydrochloride and a member of diarsenes. It has a role as an antisyphilitic drug. It contains a 3,3'-diarsene-1,2-diylbis(6-hydroxyanilinium).
An organoarsenic compound that was commonly used for treating SYPHILIS and other diseases.

Neoarsphenamine

Compound Description: Neoarsphenamine, also known as Neosalvarsan, is a synthetic organic compound that was used in the treatment of syphilis. It is less toxic than arsphenamine but also less effective. [, , , , , , , , , , , , , , , , , , , ] Neoarsphenamine is metabolized in the body to oxophenarsine, which is the active form of the drug.

Oxophenarsine

Compound Description: Oxophenarsine, also known as Mapharsen, is a trivalent arsenical compound. It was introduced as a treatment for syphilis in the 1930s and was found to be less toxic than arsphenamine and more effective than neoarsphenamine. [, , ]

Relevance: Oxophenarsine is a metabolite of both arsphenamine and neoarsphenamine, and is considered the active form of these drugs. [, ] Structurally, it is simpler than both parent compounds, lacking the bulky side chains present in arsphenamine and neoarsphenamine. [] This smaller size might contribute to its higher therapeutic index, as suggested by some researchers. []

Silver Arsphenamine

Compound Description: Silver arsphenamine is another organic arsenical compound used in the treatment of syphilis. It was introduced in the 1920s as an alternative to arsphenamine and neoarsphenamine, with the aim of reducing toxicity and increasing efficacy. [, , ]

Sulfarsphenamine

Compound Description: Sulfarsphenamine is an organic arsenical compound introduced as a less toxic and more stable alternative to arsphenamine. [, , ] It could be administered intramuscularly, which was a significant advantage at a time when intravenous injections were more challenging to perform.

m-amino-p-hydroxyphenylarsenious oxide ("Arsenoxide")

Compound Description: m-amino-p-hydroxyphenylarsenious oxide, commonly referred to as "arsenoxide," is a trivalent arsenical compound. [, ] It is the primary metabolite of arsphenamine and is considered to be the active form of the drug in vivo.

Relevance: Arsenoxide represents the core pharmacophore of arsphenamine and other related arsenicals. [, ] It possesses a simpler structure compared to arsphenamine, lacking the azo linkage and one of the benzene rings. [, ] Despite its higher toxicity, its direct antispirochetal activity has led researchers to believe it is responsible for the therapeutic effects observed with arsphenamine and its derivatives.

Tryparsamide

Compound Description: Tryparsamide is an organic arsenical compound primarily used in the treatment of African trypanosomiasis, also known as sleeping sickness. [, ] It was also explored as a treatment for neurosyphilis.

Relevance: Tryparsamide differs structurally from arsphenamine, containing a carboxamide group and a sodium atom attached to the arsenic atom. [] Despite these structural differences, both compounds are pentavalent arsenicals and exert their therapeutic effects through similar mechanisms, ultimately targeting the parasite.

Bismarsen

Compound Description: Bismarsen is an antisyphilitic drug that combines both arsenic and bismuth in its structure. [, ] It was developed with the aim of providing the combined benefits of both elements in a single molecule.

Source and Classification

Arsphenamine was first synthesized in 1907 in the laboratory of Paul Ehrlich by Alfred Bertheim. It was developed during a period when Ehrlich was searching for a "magic bullet"—a drug that could target pathogens without harming the host. The compound was identified for its antisyphilitic activity by Sahachiro Hata in 1909 during tests of various organic arsenicals derived from atoxyl .

Arsphenamine is classified as an organoarsenic antibiotic and is particularly noted for its trivalent and pentavalent forms. Its chemical structure includes arsenic atoms bonded to organic moieties, which contribute to its biological activity .

Synthesis Analysis

The synthesis of arsphenamine involves several steps that were initially based on the chemistry of arsanilic acid. The original method included the reaction of arsenic trioxide with phenol derivatives under acidic conditions to yield a mixture of compounds .

Key Parameters in Synthesis:

  • Temperature Control: The reactions were typically carried out at elevated temperatures to facilitate the formation of organoarsenic bonds.
  • pH Levels: Maintaining acidic conditions was crucial to ensure the stability of intermediates.
  • Purification Techniques: The final product required careful purification due to its instability in air, often necessitating storage under nitrogen to prevent oxidation .
Molecular Structure Analysis

The molecular structure of arsphenamine has been a subject of debate. Initially believed to contain an arsenic-arsenic double bond similar to azobenzene, recent mass spectrometric studies have shown that it actually consists of single bonds between arsenic atoms. The compound is thought to exist as a mixture of cyclic species, specifically cyclo-(RAs)₃ and cyclo-(RAs)₅, where R represents the 3-amino-4-hydroxyphenyl group .

Molecular Formula: C₁₂H₁₄As₂N₂O₃

Molecular Weight: Approximately 394.2 g/mol

Chemical Reactions Analysis

Arsphenamine undergoes various chemical reactions that are crucial for its therapeutic efficacy. It reacts with biological molecules such as proteins and nucleic acids, leading to its antimicrobial effects.

Notable Reactions:

  • Oxidation: Arsphenamine can be oxidized to form reactive intermediates that interact with bacterial cells.
  • Coordination Complex Formation: It can form complexes with metal ions, enhancing its reactivity and antimicrobial properties .
Mechanism of Action

The mechanism by which arsphenamine exerts its antimicrobial effects primarily involves binding to bacterial proteins and disrupting cellular functions. Specifically, it targets the bacterium Treponema pallidum, responsible for syphilis.

Key Mechanistic Insights:

  • Inhibition of Metabolic Pathways: Arsphenamine interferes with essential metabolic processes in bacteria.
  • Formation of Reactive Oxygen Species: The oxidation products may generate reactive oxygen species that damage bacterial cell structures .
Physical and Chemical Properties Analysis

Arsphenamine is characterized by several distinct physical and chemical properties:

  • Appearance: Yellow crystalline powder
  • Solubility: Soluble in water but must be prepared in sterile conditions due to instability.
  • Stability: Highly hygroscopic and sensitive to air; requires storage under nitrogen .
  • Melting Point: Approximately 145°C (decomposes upon melting).
Applications

Arsphenamine's primary application was as a treatment for syphilis from the early 20th century until it was largely replaced by penicillin in the 1940s. Its introduction marked a significant advancement in chemotherapy and paved the way for future antibiotic development.

Other Applications:

  • Treatment for relapsing fever and African trypanosomiasis.
  • Historical significance in developing modern antimicrobial agents.
Historical Context and Development of Arsphenamine

Origins of Chemotherapeutic Theory in Early 20th-Century Microbiology

The dawn of the 20th century witnessed a paradigm shift in microbiological therapeutics, transitioning from nonspecific toxic agents to targeted molecular interventions. Prior to 1910, syphilis—a devastating pandemic caused by Treponema pallidum—was treated with inorganic mercury compounds and potassium iodide, therapies characterized by severe systemic toxicity and limited efficacy. Mercury treatments, administered as ointments or internal preparations, required prolonged regimens (2-4 years) and often caused neurological and renal damage while failing to eradicate the spirochete [1] [5]. The 1905 discovery of Treponema pallidum by Fritz Schaudinn and Erich Hoffmann provided the essential microbiological foundation for targeted drug development, proving syphilis was caused by a specific, identifiable pathogen rather than "bad humors" or moral failings [1] [4]. This period was marked by desperate clinical need; syphilis afflicted an estimated 10-15% of urban populations in Europe and North America, with tertiary stages causing paralysis, dementia, and death [8]. The scientific community recognized that defeating such pathogens required agents capable of selective toxicity—a concept awaiting formalization by Paul Ehrlich.

Table 1: Pre-Arsphenamine Syphilis Treatments and Limitations

TreatmentDurationEfficacyMajor Limitations
Mercury Ointments2-4 yearsPalliative onlyNeurotoxicity, nephrotoxicity
Potassium IodideIndefiniteLimitedThyroid dysfunction, skin lesions
Inorganic ArsenicIntermittentVariableHepatotoxicity, peripheral neuropathy

Paul Ehrlich’s Conceptual Framework: From "Magic Bullet" to Targeted Therapy

Paul Ehrlich's "magic bullet" (Zauberkugel) concept emerged as the unifying principle for modern chemotherapy. First articulated publicly during his 1908 Harben Lectures, this revolutionary idea envisioned molecular targeting of pathogens without harming host tissues [2] [10]. Ehrlich drew inspiration from multiple domains:

  • Immunological Work: His Nobel Prize-winning research (1908) on antibodies revealed how biological molecules could selectively bind pathogens, though antibodies proved ineffective against some microbes [2] [6].
  • Dye Chemistry: At Berlin's Charité Hospital, Ehrlich observed selective staining of microbial cells by synthetic dyes like methylene blue, which he later used to target malaria parasites [10]. This led to his "side-chain theory" (later receptor theory), proposing that chemical side-chains on molecules could mediate specific cellular interactions [2].
  • Therapeutic Failures: Early arsenicals like Atoxyl (aminophenyl arsonic acid) showed activity against trypanosomes but caused optic nerve damage due to poor selectivity, highlighting the need for refined agents [5] [8].

Ehrlich defined the ideal chemotherapeutic agent through rigorous criteria: it must exhibit parasitotropism (affinity for the pathogen) over organotropism (affinity for host tissues), achieve sterilizing efficacy in a single dose, and evade resistance [6]. This theoretical framework shifted drug discovery from serendipity to systematic screening—a methodology immortalized in his quest for the syphilis "bullet" [10].

Collaborative Synthesis: Alfred Bertheim’s Organic Arsenical Derivatives

The translation of Ehrlich's theory into chemical reality rested on the expertise of Alfred Bertheim (1879–1914), a gifted synthetic chemist. Joining Ehrlich at Frankfurt's Georg-Speyer-Haus in 1906, Bertheim spearheaded the systematic arsenical optimization program [3] [5]. Their collaboration followed a structured workflow:

  • Structural Analysis: Bertheim deduced Atoxyl's true structure as para-aminophenylarsonic acid, correcting prior misconceptions that it was an anilide [5].
  • Derivative Synthesis: Bertheim synthesized over 600 arsenobenzene compounds by modifying Atoxyl's core. Key modifications included reducing pentavalent arsenic to trivalent forms and adding sulfonic, hydroxyl, or amino groups to alter solubility and reactivity [1] [3].
  • Compound Cataloging: Each derivative received a number denoting its synthesis group and sequence (e.g., Compound 606 was the 6th in Group 6) [1].

Bertheim's chemical breakthroughs included:

  • Arsenophenylglycine (Compound 418): Tested clinically by dermatologist Alfred Neisser but showed inferior efficacy against trypanosomes [8].
  • Diaminodihydroxyarsenobenzene (Compound 606): Synthesized in 1907, this trivalent arsenical featured reactive –As=As– bonds (later revised to cyclic oligomers) and greater stability than predecessors [1] [5]. Though initially shelved after ineffective early tests, it became the foundation for Salvarsan.

Table 2: Key Arsenical Compounds Synthesized by Bertheim and Ehrlich

CompoundArsenic ValenceStructural FeaturesTherapeutic Target
AtoxylPentavalent (Asᵛ)p-Aminophenylarsonic acidTrypanosomiasis
ArsenophenylglycineTrivalent (Asᴵᴵᴵ)Phenylglycine conjugateSyphilis (limited)
Compound 606Trivalent (Asᴵᴵᴵ)Dihydroxy-diamino arsenobenzeneSyphilis
Compound 914 (Neosalvarsan)Trivalent (Asᴵᴵᴵ)Methoxy-sulfonate derivativeSyphilis (improved solubility)

Sahachiro Hata’s Experimental Validation in Syphilitic Animal Models

The pivotal rediscovery of Compound 606's efficacy resulted from the meticulous work of Sahachiro Hata (1873–1938), a Japanese bacteriologist recruited by Ehrlich in 1909. Hata brought expertise from his work with syphilitic rabbit models under Kitasato Shibasaburō—a critical methodological advancement [4] [5]. His validation process exemplified rigorous translational science:

  • Model Optimization: Hata established reproducible infection in rabbits by inoculating Treponema pallidum into rabbit testes, creating syphilitic chancres (ulcers) within weeks [1] [4].
  • Standardized Screening: Using this model, Hata retested hundreds of shelved arsenicals. On August 31, 1909, he injected Compound 606 into a rabbit with chancres. Within 24 hours, spirochetes vanished from lesions; ulcers healed completely in three weeks [5] [8].
  • Dose-Response Confirmation: Hata replicated these results in >100 rabbits, demonstrating single-dose efficacy and absence of acute toxicity—a breakthrough surpassing Atoxyl and mercury [4].

Hata's findings resolved prior false negatives: earlier assistants had used inadequate infection models and impure compounds, missing 606's potential [1]. Ehrlich, upon witnessing Hata's results, reportedly exclaimed, "Hata, das ist ein Forschungsresultat!" (Hata, that is a research result!) [5]. By April 1910, collaborative clinical trials at Magdeburg, Bonn, and St. Petersburg hospitals confirmed rapid lesion resolution in human syphilis patients, cementing 606's therapeutic value [8].

Transition from Atoxyl to Salvarsan: Evolution of Arsenical Therapeutics

The journey from Atoxyl to Salvarsan illustrates the evolution from crude arsenicals to rationally optimized agents. Atoxyl (developed by Antoine Béchamp in 1859) initially showed promise against trypanosomes but had critical flaws:

  • Structural Inflexibility: As a pentavalent arsenical, Atoxyl required metabolic activation to the toxic trivalent form, yielding unpredictable efficacy [5].
  • Neurotoxicity: High doses caused irreversible optic nerve damage, limiting its therapeutic window [7].
  • Poor Spirochete Activity: Minimal effect against Treponema pallidum in early screens [1].

Compound 606 (arsphenamine) overcame these through direct trivalent targeting. Marketed as Salvarsan ("saving arsenic") by Hoechst AG in 1910, it featured:

  • Enhanced Selectivity: The diaminodihydroxyarsenobenzene structure enabled preferential binding to spirochete proteins versus human tissues [1].
  • Manufacturing Innovations: Hoechst mass-produced Salvarsan as a yellow hygroscopic powder packaged under inert gas to prevent oxidation, yielding 12,000–14,000 ampules daily by late 1910 [8].
  • Clinical Workflow: Administered via intravenous infusion after dissolution in oxygen-free water, requiring careful handling to avoid oxidation products [1].

Despite its efficacy, Salvarsan's stability challenges prompted Ehrlich to develop Neosalvarsan (Compound 914) in 1912. This methoxy-sulfonate derivative offered:

  • Improved Solubility: Reduced preparation complexity [1].
  • Lower Arsenic Content (19% vs. 30%): Diminished toxicity risks [5].
  • Equivalent Efficacy: Maintained spirocheticidal activity [8].

Together, Salvarsan and Neosalvarsan became the standard syphilis therapies until penicillin's advent in the 1940s, with over 2 million doses distributed by 1911 alone [5] [8]. This transition marked the first instance of rational structure-activity optimization in drug design—a cornerstone of modern medicinal chemistry.

Table 3: Comparative Analysis of Key Arsenical Therapeutics

ParameterAtoxylSalvarsan (606)Neosalvarsan (914)
Chemical ClassPentavalent AsTrivalent arsenobenzeneModified trivalent arsenical
SolubilityHighLow (required anaerobic prep)High
Arsenic Content~27%~30%~19%
Dosing FrequencyRepeatedSingle (curative)Repeated (lower toxicity)
Major AdvanceFirst organic AsFirst targeted antibioticImproved safety profile
  • Arsphenamine
  • Salvarsan
  • Neosalvarsan
  • Atoxyl
  • Arsenophenylglycine
  • Diaminodihydroxyarsenobenzene
  • Methylene blue
  • Trypan red
  • Compound 606
  • Compound 914

Properties

CAS Number

139-93-5

Product Name

Arsphenamine

IUPAC Name

[5-(3-azaniumyl-4-hydroxyphenyl)arsanylidenearsanyl-2-hydroxyphenyl]azanium;dichloride

Molecular Formula

C12H14As2Cl2N2O2

Molecular Weight

439.00 g/mol

InChI

InChI=1S/C12H12As2N2O2.2ClH/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;2*1H

InChI Key

VLAXZGHHBIJLAD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)N)N)O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Arsenobenzol
Arsenobenzol, Sodium
Arsphenamine
Salvarsan
Sodium Arsenobenzol

Canonical SMILES

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)[NH3+])[NH3+])O.[Cl-].[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.